Cas no 1341111-01-0 (2-Pentanone, 4-[(phenylmethyl)thio]-)
![2-Pentanone, 4-[(phenylmethyl)thio]- structure](https://www.kuujia.com/scimg/cas/1341111-01-0x500.png)
2-Pentanone, 4-[(phenylmethyl)thio]- Chemical and Physical Properties
Names and Identifiers
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- 4-(Benzylthio)pentan-2-one
- 4-(benzylsulfanyl)pentan-2-one
- 2-Pentanone, 4-[(phenylmethyl)thio]-
-
- Inchi: 1S/C12H16OS/c1-10(13)8-11(2)14-9-12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3
- InChI Key: NKVCEUFYHXSNGU-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=CC=1)C(C)CC(C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 173
- Topological Polar Surface Area: 42.4
- XLogP3: 2.5
2-Pentanone, 4-[(phenylmethyl)thio]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-394858-10.0g |
4-(benzylsulfanyl)pentan-2-one |
1341111-01-0 | 10.0g |
$3131.0 | 2023-03-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346474-500mg |
4-(Benzylthio)pentan-2-one |
1341111-01-0 | 98% | 500mg |
¥15093.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346474-2.5g |
4-(Benzylthio)pentan-2-one |
1341111-01-0 | 98% | 2.5g |
¥35985.00 | 2024-08-09 | |
Enamine | EN300-394858-0.25g |
4-(benzylsulfanyl)pentan-2-one |
1341111-01-0 | 0.25g |
$670.0 | 2023-03-02 | ||
Enamine | EN300-394858-0.05g |
4-(benzylsulfanyl)pentan-2-one |
1341111-01-0 | 0.05g |
$612.0 | 2023-03-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346474-50mg |
4-(Benzylthio)pentan-2-one |
1341111-01-0 | 98% | 50mg |
¥15422.00 | 2024-08-09 | |
Enamine | EN300-394858-0.1g |
4-(benzylsulfanyl)pentan-2-one |
1341111-01-0 | 0.1g |
$640.0 | 2023-03-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346474-250mg |
4-(Benzylthio)pentan-2-one |
1341111-01-0 | 98% | 250mg |
¥14472.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346474-1g |
4-(Benzylthio)pentan-2-one |
1341111-01-0 | 98% | 1g |
¥18314.00 | 2024-08-09 | |
Enamine | EN300-394858-1.0g |
4-(benzylsulfanyl)pentan-2-one |
1341111-01-0 | 1g |
$0.0 | 2023-06-07 |
2-Pentanone, 4-[(phenylmethyl)thio]- Related Literature
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
Additional information on 2-Pentanone, 4-[(phenylmethyl)thio]-
Introduction to 2-Pentanone, 4-[(phenylmethyl)thio] and Its Applications in Modern Chemical Research
2-Pentanone, 4-[(phenylmethyl)thio], with the CAS number 1341111-01-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its molecular structure incorporates both a ketone group and a thioether moiety, making it particularly interesting for researchers exploring novel synthetic pathways and functional materials.
The significance of 2-Pentanone, 4-[(phenylmethyl)thio] lies in its potential applications across multiple domains, including medicinal chemistry, agrochemical development, and material science. The presence of the phenylmethyl (benzyl) group and the thioether linkage provides a rich scaffold for further chemical modifications, enabling the design of complex molecules with tailored properties. In recent years, advancements in synthetic methodologies have allowed for more efficient and scalable production of this compound, enhancing its accessibility for industrial and academic use.
One of the most compelling aspects of 2-Pentanone, 4-[(phenylmethyl)thio] is its role in the development of novel therapeutic agents. Researchers have leveraged its structural framework to create derivatives with enhanced binding affinity and selectivity towards specific biological targets. For instance, studies have demonstrated its utility in designing small-molecule inhibitors for enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The compound's ability to undergo selective functionalization makes it a valuable building block for drug discovery programs.
In the realm of material science, 2-Pentanone, 4-[(phenylmethyl)thio] has been explored for its potential in creating advanced polymers and coatings. The thioether group introduces polarity and flexibility into the molecular structure, which can be advantageous for developing materials with improved mechanical properties and thermal stability. Recent research has shown promising results in using this compound as a precursor for high-performance polymers that exhibit both durability and chemical resistance.
The synthesis of 2-Pentanone, 4-[(phenylmethyl)thio] typically involves multi-step organic reactions, often starting from readily available pentanone derivatives. The introduction of the phenylmethyl thioether group is typically achieved through nucleophilic substitution or condensation reactions under controlled conditions. Advances in catalytic systems have further refined these processes, reducing reaction times and improving yields. These improvements are crucial for large-scale production and ensure that researchers have access to sufficient quantities of high-purity material for their studies.
From an industrial perspective, the demand for 2-Pentanone, 4-[(phenylmethyl)thio] has been rising due to its versatility in various applications. Pharmaceutical companies are particularly interested in its potential as a starting material for synthesizing lead compounds. The ability to modify its structure allows for rapid screening of different analogs, facilitating the identification of molecules with optimal pharmacological profiles. Similarly, agrochemical firms are exploring its use in developing new pesticides and herbicides with improved efficacy and environmental compatibility.
The environmental impact of producing and using 2-Pentanone, 4-[(phenylmethyl)thio] is another area of growing interest. Modern synthetic routes are being optimized to minimize waste generation and reduce energy consumption. Additionally, efforts are underway to develop greener alternatives to traditional solvents and reagents used in its synthesis. These sustainability initiatives align with broader industry trends aimed at reducing the ecological footprint of chemical manufacturing processes.
Future research directions for 2-Pentanone, 4-[(phenylmethyl)thio] include exploring its role in nanotechnology and smart materials. The compound's unique structural properties make it a candidate for developing functionalized nanoparticles with applications in drug delivery systems or as components in electronic devices. Furthermore, its potential as a ligand or chelating agent in coordination chemistry is being investigated for applications in catalysis and material science.
In conclusion,2-Pentanone, 4-[(phenylmethyl)thio] (CAS no. 1341111-01-0) represents a significant advancement in chemical research with wide-ranging applications across pharmaceuticals、material science、and nanotechnology。 Its versatile structure allows for extensive modifications,making it an invaluable tool for scientists seeking to develop innovative solutions to complex challenges。 As synthetic methodologies continue to evolve,the potential uses of this compound will undoubtedly expand,further solidifying its importance in modern chemical research。
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